molecular formula C24H24ClN3O3S B251209 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

カタログ番号 B251209
分子量: 470 g/mol
InChIキー: YQAXEAJUQBWAEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

作用機序

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a critical mediator of B cell receptor (BCR) signaling, which is essential for B cell activation and survival. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide results in decreased BCR signaling, leading to reduced B cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its effects on B cell proliferation and survival, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development and progression of lymphoma and leukemia.

実験室実験の利点と制限

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has several advantages as a research tool for studying B cell signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, which may have clinical implications for combination therapy. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has limitations as well, including its relatively short half-life and potential for drug resistance.

将来の方向性

There are several potential future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and its applications in B cell malignancies. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of research is the identification of biomarkers that can predict response to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and other BTK inhibitors. Additionally, there is ongoing research on the use of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide in other B cell disorders, such as autoimmune diseases and graft-versus-host disease. Overall, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide represents a promising therapeutic option for the treatment of B cell malignancies, and further research is needed to fully understand its potential.

合成法

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the piperazine and benzamide moieties. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited.

科学的研究の応用

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in B cell malignancies. In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has demonstrated potent inhibition of BTK activity and suppression of B cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of lymphoma and multiple myeloma.

特性

分子式

C24H24ClN3O3S

分子量

470 g/mol

IUPAC名

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H24ClN3O3S/c1-2-31-19-8-5-17(6-9-19)23(29)26-18-7-10-21(20(25)16-18)27-11-13-28(14-12-27)24(30)22-4-3-15-32-22/h3-10,15-16H,2,11-14H2,1H3,(H,26,29)

InChIキー

YQAXEAJUQBWAEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

正規SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。